N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-{4-[(1-Methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core substituted with a tetrazole ring and a para-substituted phenyl group bearing a methylimidazole carbonyl moiety. The methylimidazole moiety (1-methyl-1H-imidazol-2-yl) contributes to hydrogen bonding and π-π stacking interactions, enhancing binding affinity in biological systems. The compound’s structural complexity necessitates advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) for characterization, as exemplified in similar imidazole derivatives .
Properties
Molecular Formula |
C19H21N7O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c1-25-12-11-20-17(25)16(27)14-5-7-15(8-6-14)22-18(28)19(9-3-2-4-10-19)26-13-21-23-24-26/h5-8,11-13H,2-4,9-10H2,1H3,(H,22,28) |
InChI Key |
WLVGEVNVSWAFBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the imidazole and tetrazole intermediates, which are then coupled with a cyclohexanecarboxamide derivative.
Imidazole Synthesis: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Tetrazole Synthesis: Tetrazoles are often synthesized via the cycloaddition of azides with nitriles under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction could lead to the formation of reduced imidazole derivatives .
Scientific Research Applications
N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The imidazole and tetrazole rings can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations, thereby exerting its biological effects .
Comparison with Similar Compounds
Spectroscopic Validation :
- 1H/13C NMR : Key signals include the methylimidazole carbonyl (~165–170 ppm in 13C NMR) and tetrazole protons (~8–9 ppm in 1H NMR) .
- X-ray crystallography : Critical for confirming the spatial arrangement of the tetrazole and imidazole groups, as demonstrated in related compounds .
Key Data Tables
Table 1: Structural Comparison of Analogues
Biological Activity
N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanecarboxamide core with substituents that include an imidazole and a tetrazole moiety. The structural formula can be represented as follows:
This unique combination of functional groups suggests diverse interactions with biological targets, contributing to its pharmacological potential.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Several derivatives have shown effectiveness against bacterial strains, potentially due to the presence of the imidazole and tetrazole rings, which are known for their bioactivity.
- Anticancer Activity : Studies on related compounds suggest that modifications in the structure can enhance anticancer properties. For instance, the incorporation of tetrazole has been linked to increased cytotoxicity against cancer cell lines.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamide | Imidazole and thiazole rings | Antimicrobial |
| 4-(propan-2-yl)-N-(6-chloro-pyridin-3-yloxy)-thiazole | Thiazole core with different substitutions | Antifungal |
| 5-isopropyl-N-{3-[1-methylimidazolium]phenyl}-thiazole | Similar thiazole structure with imidazolium | Anticancer |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to findings with other tetrazole-containing compounds that inhibit xanthine oxidase, a key enzyme in uric acid production .
- Receptor Interaction : The imidazole moiety can interact with various receptors, potentially modulating signaling pathways relevant to inflammation and cancer progression.
Study 1: Xanthine Oxidase Inhibition
In a study focusing on tetrazole derivatives, N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were synthesized and evaluated for xanthine oxidase inhibition. One derivative exhibited an IC50 value of 0.031 μM, indicating potent activity against this enzyme . This finding suggests that similar modifications in this compound could yield compounds with enhanced efficacy.
Study 2: Anticancer Activity Assessment
A series of compounds related to the target compound were tested against various cancer cell lines. Modifications that retained the tetrazole ring while varying other substituents led to significant differences in cytotoxicity profiles, highlighting the importance of structural optimization for enhanced anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
